molecular formula C10H8F3NO B1454263 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile CAS No. 916421-02-8

3-Methoxy-5-(trifluoromethyl)phenylacetonitrile

Cat. No.: B1454263
CAS No.: 916421-02-8
M. Wt: 215.17 g/mol
InChI Key: IZJPZDDRQKCSEL-UHFFFAOYSA-N
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Description

3-Methoxy-5-(trifluoromethyl)phenylacetonitrile (CAS: 1092350-94-1) is a fluorinated aromatic nitrile compound characterized by a methoxy group (-OCH₃) at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the phenyl ring, with an acetonitrile (-CH₂CN) side chain. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. Its molecular formula is C₁₀H₇F₃N₂O, with a molecular weight of 244.17 g/mol (calculated). The compound is typically synthesized via nucleophilic substitution or coupling reactions involving halogenated precursors and cyanide sources .

Properties

IUPAC Name

2-[3-methoxy-5-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c1-15-9-5-7(2-3-14)4-8(6-9)10(11,12)13/h4-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJPZDDRQKCSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoromethylation via Radical Substitution on p-Aminophenylacetonitrile

One of the most detailed and industrially applicable methods involves a three-step sequence starting from p-aminophenylacetonitrile:

  • Step 1: Trifluoromethylation Reaction
    p-Aminophenylacetonitrile reacts with tert-butyl peroxide and sodium trifluoromethanesulfinate under stirring at controlled temperatures (15–60 °C, preferably 20–30 °C). This radical trifluoromethylation introduces the trifluoromethyl group meta to the amino substituent, yielding 3-trifluoromethyl-4-aminophenylacetonitrile as an intermediate. The reaction mixture is then worked up by adding water and ethyl acetate, followed by phase separation to isolate the intermediate in ethyl acetate solution.

  • Step 2: Diazotization Reaction
    The intermediate is concentrated, and then treated with water and sulfuric acid at low temperatures (−10 to 20 °C, optimally −5 to 5 °C). Sodium nitrite solution is added dropwise to form the corresponding diazonium salt.

  • Step 3: Reduction Reaction
    The diazonium salt is reduced by hypophosphorous acid (50% solution) at low temperature (−10 to 20 °C, optimally 0 to 5 °C). Vinyl acetate monomer is added to extract the product after reaction completion. The crude product is purified by vacuum distillation (e.g., 92–93 °C at 4 mmHg) to yield the target 3-trifluoromethylbenzylacetonitrile with a typical yield of approximately 54.5%.

This method is notable for its environmental considerations, high purity of product, and suitability for industrial scale-up due to relatively mild conditions and manageable waste generation.

Table 1: Reaction Conditions and Yields for the Trifluoromethylation-Diazotization-Reduction Sequence

Step Reagents/Conditions Temperature (°C) Molar Ratios (relative to p-aminophenylacetonitrile) Yield (%) Notes
Trifluoromethylation p-aminophenylacetonitrile, tert-butyl peroxide, sodium trifluoromethanesulfinate 15–60 (20–30 preferred) 1 : 1.5–2 : 1.2–2 Intermediate isolated Radical reaction, 4 hours stirring
Diazotization Sulfuric acid, sodium nitrite −10 to 20 (−5 to 5 preferred) 1 : 2.5–3 : 1.2–1.5 Intermediate formed Dropwise addition, 30 min stirring
Reduction Hypophosphorous acid (50%), vinyl acetate −10 to 20 (0 to 5 preferred) 1 : 1.5–2 ~54.5% final product Extraction and vacuum distillation

Detailed Research Findings and Analysis

  • Reaction Efficiency and Selectivity
    The radical trifluoromethylation using sodium trifluoromethanesulfinate and tert-butyl peroxide is efficient in selectively introducing the trifluoromethyl group at the meta-position relative to the amino group on the phenyl ring. The diazotization step is critical for converting the amino group into a diazonium salt, which upon reduction yields the desired nitrile without over-reduction or side products.

  • Environmental and Industrial Considerations
    The process uses relatively mild reagents and temperatures, with the possibility of solvent recovery and reuse, minimizing waste. The method’s design aligns with green chemistry principles, making it suitable for large-scale production.

  • Purification Techniques
    Vacuum distillation under reduced pressure (e.g., 4 mmHg) at moderate temperatures (around 92–93 °C) effectively purifies the final product, ensuring high assay and quality.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Outcome Comments
Radical Trifluoromethylation p-aminophenylacetonitrile, tert-butyl peroxide, sodium trifluoromethanesulfinate 15–60 °C, 4 h stirring 3-trifluoromethyl-4-aminophenylacetonitrile intermediate High selectivity, mild conditions
Diazotization Sulfuric acid, sodium nitrite −10 to 20 °C, dropwise addition Diazonium salt intermediate Requires temperature control
Reduction Hypophosphorous acid (50%), vinyl acetate −10 to 20 °C 3-trifluoromethylbenzylacetonitrile Extraction and vacuum distillation

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(trifluoromethyl)phenylacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NaOH, NH3) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-Methoxy-5-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 3-Methoxy-5-(trifluoromethyl)phenylmethylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is primarily used as an intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances the compound's lipophilicity, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is investigated for its potential as a bioactive agent. It may interact with various biological pathways, making it useful for studying enzyme activities and signaling mechanisms. The presence of the trifluoromethyl group can enhance binding affinity to target proteins .

Medicine

The compound has shown promise in medicinal chemistry, particularly for its anti-inflammatory and anticancer properties. Studies indicate that analogs of this compound exhibit significant inhibitory activity against cancer cell lines, suggesting potential therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibitory effects against selected bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique chemical characteristics make it suitable for formulating products that require enhanced stability and performance .

Anticancer Evaluation

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines (e.g., A549, HeLa). IC50 values indicate potent activity compared to standard chemotherapy agents, highlighting its potential as a candidate for cancer treatment .

Inhibition Studies

Inhibition studies focusing on various kinases have shown that compounds with similar structures demonstrate significant inhibitory activity against specific targets such as GRK2. This suggests that modifications to the phenyl ring can lead to improved efficacy against biological targets .

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table highlights key structural analogs of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile and their substituent configurations:

Compound Name Substituent Positions & Groups CAS Number Molecular Formula Molecular Weight (g/mol)
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile 3-F, 5-CF₃, CH₂CN 239087-11-7 C₉H₅F₄N 219.14
4-Methoxy-3-(trifluoromethyl)benzonitrile 4-OCH₃, 3-CF₃, CN 2145-31-5 C₉H₆F₃NO 201.14
(3-Fluoro-5-methoxyphenyl)acetonitrile 3-F, 5-OCH₃, CH₂CN 914637-31-3 C₉H₈FNO 165.16
m-(Trifluoromethyl)phenylacetonitrile 3-CF₃, CH₂CN Not specified C₉H₆F₃N 185.15

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group enhances electrophilic reactivity and lipophilicity compared to methoxy (-OCH₃) or fluoro (-F) substituents. For example, 3-Methoxy-5-CF₃-phenylacetonitrile has a higher clogP (estimated ~2.1) than its fluoro analog (clogP ~1.8) due to the stronger hydrophobicity of CF₃ .
Physicochemical Properties
Property 3-Methoxy-5-CF₃-phenylacetonitrile 3-Fluoro-5-CF₃-phenylacetonitrile m-CF₃-phenylacetonitrile
clogP ~2.1 ~1.9 ~2.3
TPSA (Ų) ~50.1 ~40.2 ~30.1
Water Solubility Low (<1 mg/mL) Moderate (~5 mg/mL) Very Low (<0.1 mg/mL)
  • Solubility : Fluoro-substituted derivatives (e.g., 3-Fluoro-5-CF₃-phenylacetonitrile) exhibit better aqueous solubility due to reduced hydrophobicity .

Biological Activity

3-Methoxy-5-(trifluoromethyl)phenylacetonitrile (CAS Number: 916421-02-8) is an organic compound characterized by a methoxy group and a trifluoromethyl group on a phenyl ring, along with an acetonitrile moiety. Its unique structure contributes to its potential biological activities, making it of interest in medicinal chemistry and drug development.

  • Molecular Formula : C10H8F3NO
  • Molecular Weight : 219.17 g/mol
  • Structure :
    • Methoxy group (-OCH₃)
    • Trifluoromethyl group (-CF₃)
    • Acetonitrile group (-CH₂CN)

The biological activity of this compound is influenced by its structural features:

  • Lipophilicity : The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability.
  • Enzyme Interaction : It may interact with various enzymes or receptors, modulating their activity and influencing biological pathways, particularly in anti-inflammatory and anticancer contexts .

Anticancer Properties

Recent studies indicate that compounds containing trifluoromethyl groups exhibit enhanced biological activities. For instance, similar compounds have shown improved potency against cancer cell lines due to their ability to inhibit key signaling pathways involved in tumor growth .

Case Studies and Research Findings

  • Inhibition Studies : In a study focusing on the inhibition of various kinases, analogs of compounds with similar structures demonstrated significant inhibitory activity against specific targets such as GRK2, indicating potential therapeutic applications for this compound in cancer treatment .
  • SAR Analysis : Structure-activity relationship (SAR) studies have shown that the trifluoromethyl group significantly enhances the biological activity of related compounds, suggesting that modifications to the phenyl ring can lead to improved efficacy against biological targets .

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds regarding their structural features and known biological activities:

Compound NameTrifluoromethyl GroupMethoxy GroupKnown Biological Activity
This compoundYesYesPotential anticancer and anti-inflammatory
3-Methoxy-4-(trifluoromethyl)phenylacetonitrileYesYesLimited data on biological activity
3,5-Bis(trifluoromethyl)phenylacetonitrileYesNoEnhanced potency in kinase inhibition

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, α-(trifluoromethyl)styrenes can react with phenylacetonitrile derivatives under controlled temperatures (e.g., room temperature or 100°C) to introduce substituents . Alternatively, cyanomethylation using acetonitrile as a cyanide source, combined with aryl halides bearing methoxy and trifluoromethyl groups, may be employed. Optimization of catalysts (e.g., palladium or copper-based systems) and reaction solvents (e.g., DMF or acetonitrile) is critical for yield improvement.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can identify methoxy (-OCH3_3), trifluoromethyl (-CF3_3), and acetonitrile (-CH2_2CN) groups. The chemical shift of the nitrile carbon typically appears at ~115–120 ppm .
  • IR Spectroscopy : Strong absorption near ~2240 cm1^{-1} confirms the nitrile group. Methoxy C-O stretches appear at ~1250 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Wear impervious gloves, safety glasses, and lab coats. Use respiratory protection (e.g., ABEK filters) in poorly ventilated areas .
  • Storage : Store in cool (<6°C), dry conditions in tightly sealed containers, away from oxidizers .
  • Decomposition Risks : Combustion releases toxic gases (HCN, NOx_x). Use CO2_2 or water spray for fire suppression .

Advanced Research Questions

Q. How can computational chemistry aid in predicting electronic properties and reaction pathways?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. For example, trifluoromethyl groups enhance electron-withdrawing effects, influencing reaction sites .
  • Molecular Dynamics (MD) : Simulate solvation effects or aggregation-induced emission (AIE) behavior by analyzing intermolecular interactions in different solvents .

Q. How should researchers resolve discrepancies in spectroscopic data across synthesis batches?

  • Methodological Answer :
  • Cross-Validation : Use complementary techniques (e.g., HPLC-MS for purity, 19F^{19}\text{F} NMR for trifluoromethyl group quantification) .
  • Impurity Profiling : Compare IR and 1H^{1}\text{H} NMR spectra with reference standards. Trace fluorinated byproducts (e.g., from incomplete substitution) may require column chromatography for removal .

Q. What experimental designs are optimal for studying solvatochromic effects?

  • Methodological Answer :
  • UV-Vis and Fluorescence Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity (e.g., hexane, ethanol, DMSO). Correlate spectral shifts with solvent polarity parameters (e.g., ET30_{30}) to assess polarity sensitivity .
  • Theoretical Modeling : Combine experimental data with TD-DFT calculations to model excited-state behavior and solvent interactions .

Q. How can thermal stability and decomposition kinetics be analyzed?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures and residue profiles under inert atmospheres.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., HCN, CO) during controlled pyrolysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methoxy-5-(trifluoromethyl)phenylacetonitrile
Reactant of Route 2
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3-Methoxy-5-(trifluoromethyl)phenylacetonitrile

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